molecular formula C8H16ClN B2812882 3-Cyclobutyl-3-methylazetidine;hydrochloride CAS No. 2490435-79-3

3-Cyclobutyl-3-methylazetidine;hydrochloride

Cat. No.: B2812882
CAS No.: 2490435-79-3
M. Wt: 161.67
InChI Key: SNFUJMDUQSFRAA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-cyclobutyl-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(5-9-6-8)7-3-2-4-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFUJMDUQSFRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3-methylazetidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with suitable reagents to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-methylazetidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Cyclobutyl-3-methylazetidine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
3-Cyclobutyl-3-methylazetidine HCl C₈H₁₆ClN 161.7 Azetidine core, cyclobutyl + methyl groups Lab research (discontinued)
3-Methylcyclobutanamine HCl C₅H₁₂ClN 121.6 Cyclobutane core, methyl + amine groups Intermediate in organic synthesis
cis-3-Hydroxy-3-methylcyclobutylamine HCl C₅H₁₂ClNO 137.6 Cyclobutane core, hydroxyl + methyl groups Potential pharmacological applications
Donepezil HCl C₂₄H₂₉NO₃·HCl ~415.9 Piperidine core, benzyl and indan substituents Alzheimer’s therapy
Tapentadol HCl C₁₄H₂₃NO₂·HCl ~285.8 Bicyclic structure (benzoxazine) Analgesic

Structural and Functional Differences

Core Ring Systems: Azetidine vs. Piperidine (Donepezil): A six-membered ring with higher conformational flexibility, facilitating receptor binding in neurological applications .

In contrast, the hydroxyl group in cis-3-hydroxy-3-methylcyclobutylamine HCl increases hydrophilicity, impacting bioavailability .

Pharmacological Relevance :

  • Compounds like donepezil HCl and tapentadol HCl are optimized for CNS penetration, leveraging lipophilic substituents (e.g., benzyl groups). The rigid azetidine derivative lacks such modifications, limiting its therapeutic utility .

Physicochemical Properties and Stability

  • Solubility : The hydrochloride salt form enhances aqueous solubility for all listed compounds. However, the azetidine derivative’s cyclobutyl group may reduce solubility compared to smaller amines like 3-methylcyclobutanamine HCl .
  • Thermal Stability : Data gaps exist for 3-cyclobutyl-3-methylazetidine HCl, but cyclobutane-containing amines (e.g., cis-3-hydroxy-3-methylcyclobutylamine HCl) often exhibit lower thermal stability due to ring strain .

Research and Development Trends

  • Synthetic Challenges : The discontinued status of 3-cyclobutyl-3-methylazetidine HCl suggests difficulties in large-scale synthesis or purification, unlike well-established drugs like donepezil HCl .
  • Biological Activity : While tapentadol HCl and donepezil HCl have validated targets (μ-opioid receptors, acetylcholinesterase), the azetidine derivative’s mechanism remains unexplored, highlighting a research gap .

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